

6-mercaptopurimidin-4(1H)-one chemical properties

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Compound of Interest

Compound Name: *6-mercaptopurimidin-4(1H)-one*

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An In-depth Technical Guide to the Chemical Properties of **6-Mercaptopurimidin-4(1H)-one**

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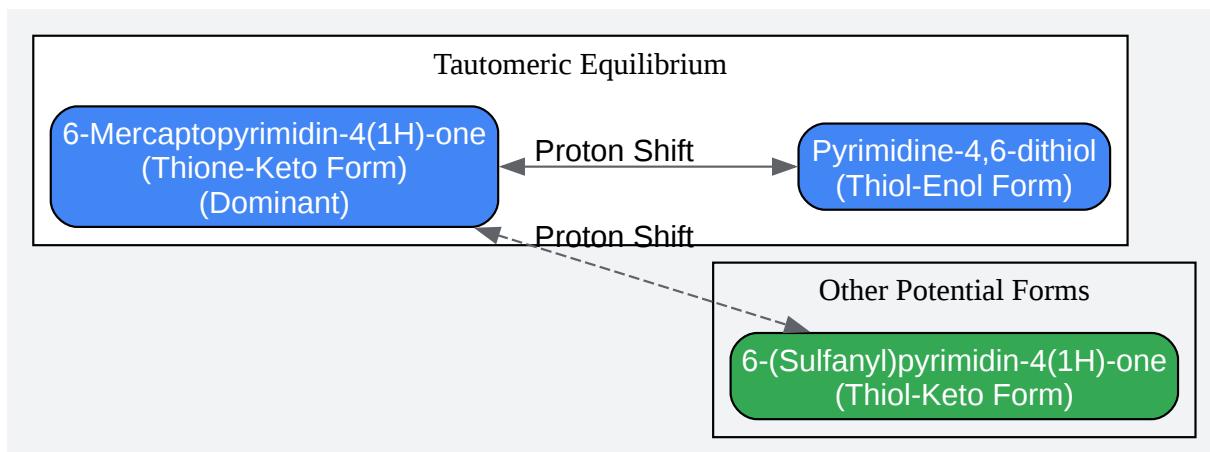
Introduction

6-Mercaptopurimidin-4(1H)-one, a heterocyclic compound belonging to the purimidine family, serves as a crucial scaffold and intermediate in medicinal chemistry and drug development. Structurally related to the nucleic acid base uracil, with an oxygen at position 4 replaced by a mercapto group at position 6, its unique arrangement of functional groups—a thioamide, a vinylogous amide, and a reactive thiol—imparts a rich and versatile chemical character. This guide provides an in-depth exploration of the core chemical properties of **6-mercaptopurimidin-4(1H)-one**, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into its structural nuances, synthetic pathways, reactivity, and applications, grounding the discussion in established experimental protocols and authoritative references.

Molecular Structure and Tautomerism

A defining feature of **6-mercaptopurimidin-4(1H)-one** is its existence in multiple tautomeric forms. The interplay between the purimidine ring and its exocyclic oxo and mercapto groups allows for proton migration, resulting in a dynamic equilibrium between several isomers. The principal tautomers include the 6-mercaptopurimidin-4(1H)-one form (thione-keto), the 6-mercaptopurimidin-4(1H)-ol form (thione-enol), and the 6-thioxopurimidin-4(1H)-one form (thione-thiol).

Theoretical and experimental studies on related pyrimidinones suggest that the keto forms are generally more stable than their enol counterparts.^[1] For **6-mercaptopyrimidin-4(1H)-one**, the thione-keto tautomer is considered the dominant species in most conditions, a conclusion supported by spectroscopic data on similar thiopyrimidine derivatives. The solvent environment can influence the position of this equilibrium.^[2] Understanding this tautomerism is critical, as the reactivity and biological interactions of the molecule are dictated by the prevalent tautomeric form.



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Caption: Tautomeric forms of **6-mercaptopyrimidin-4(1H)-one**.

Physicochemical Properties

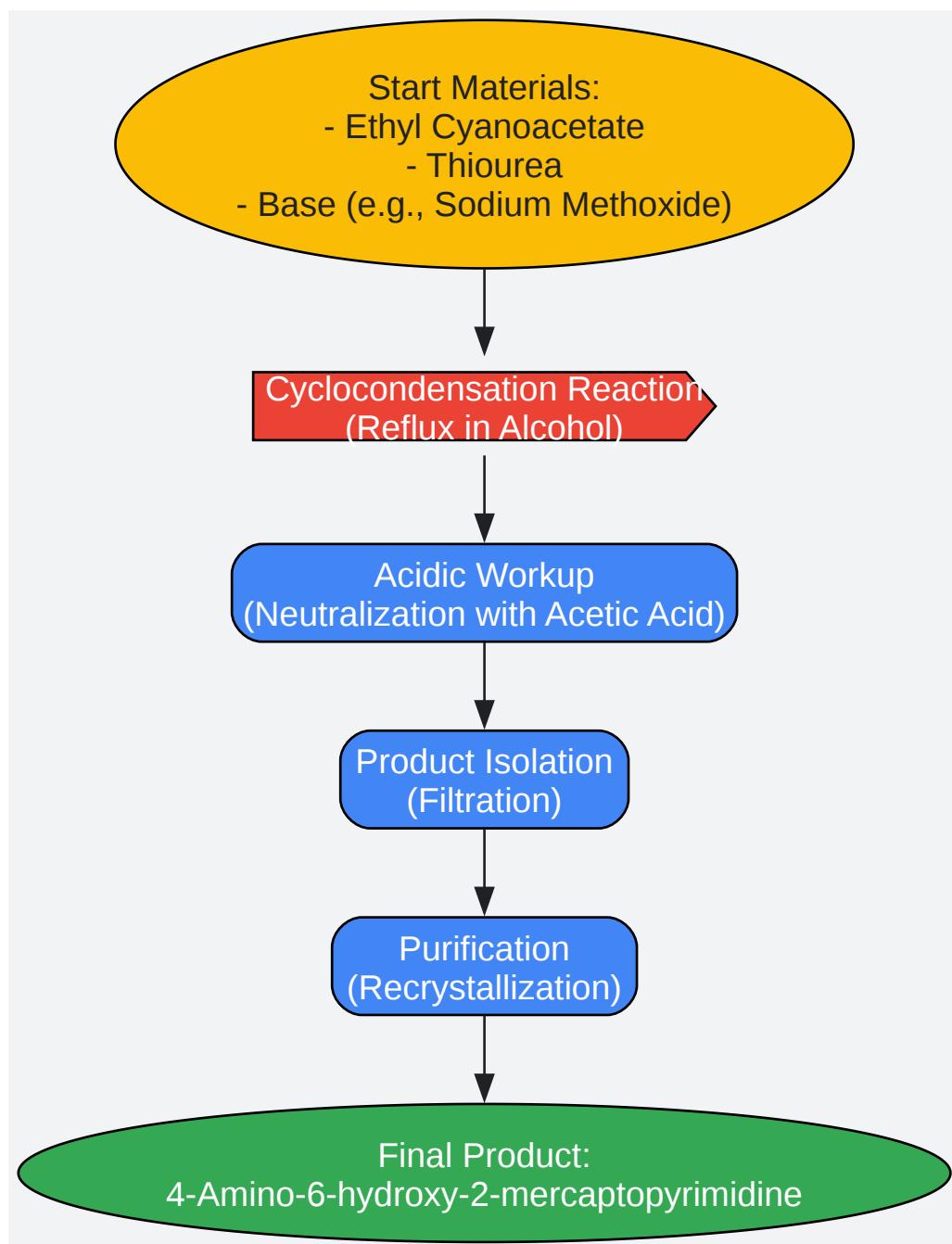
The physical and chemical properties of **6-mercaptopyrimidin-4(1H)-one** are summarized below. These characteristics are essential for its handling, purification, and application in synthetic protocols.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₄ N ₂ OS	[3]
Molecular Weight	128.15 g/mol	[3]
Appearance	Typically a crystalline solid	
Melting Point	>300 °C	
IUPAC Name	6-mercaptopurin-4(1H)-one	N/A
Synonyms	6-Thiouracil, 6-Mercapto-4-hydroxypyrimidine	[4]

Synthesis of 6-Mercaptopurin-4(1H)-one

The synthesis of pyrimidine derivatives often involves the cyclocondensation of a three-carbon component with a urea or thiourea derivative.[5] A common and efficient route to **6-mercaptopurin-4(1H)-one** and its analogs involves the reaction of a β -ketoester or a related compound with thiourea in the presence of a base.

General Synthetic Workflow



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Caption: General workflow for pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-mercaptopurine

This protocol describes the synthesis of a closely related analog, which follows the same fundamental principles for constructing the pyrimidine ring.[4][6]

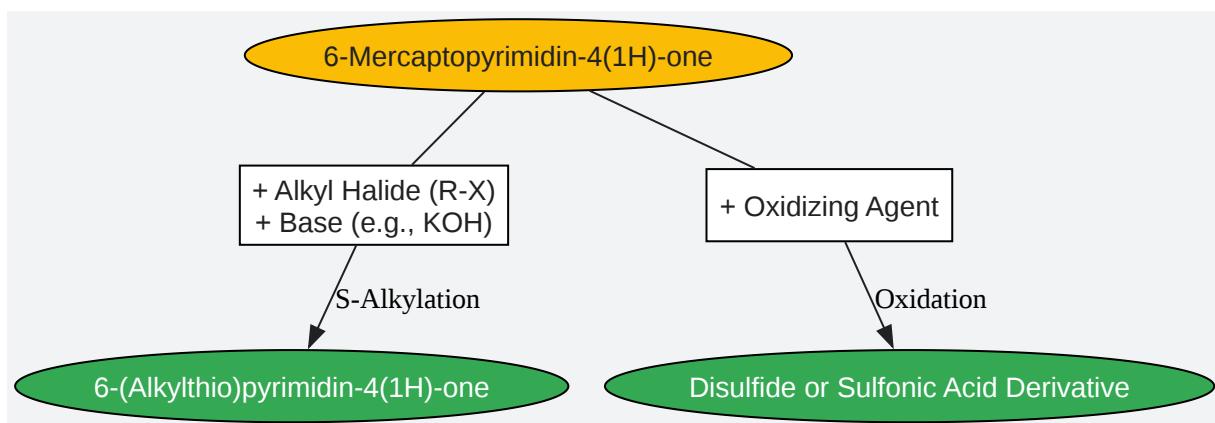
- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide or a similar strong base in a suitable alcohol solvent, such as methanol or ethanol.
- **Addition of Reactants:** To the basic solution, add equimolar amounts of thiourea and ethyl cyanoacetate.[4]
- **Cyclocondensation:** Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] The reflux is typically maintained for several hours until the starting materials are consumed.
- **Product Precipitation:** After cooling the reaction mixture to room temperature, slowly add water. Neutralize the solution with a weak acid, such as acetic acid, which will cause the product to precipitate out of the solution.[4]
- **Isolation and Purification:** Collect the solid product by filtration, wash it with cold water and then ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).

Chemical Reactivity

The reactivity of **6-mercaptopyrimidin-4(1H)-one** is governed by its key functional groups. The exocyclic sulfur is a potent nucleophile, making it the primary site for electrophilic attack.

S-Alkylation and S-Acylation

The mercapto group is readily alkylated by reacting the pyrimidine with alkyl halides (e.g., ethyl iodide) in the presence of a base like potassium hydroxide.[7] This reaction is highly efficient and provides a straightforward method to introduce a variety of substituents at the sulfur atom, which is a common strategy in drug design to modulate potency and selectivity.[8]



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Caption: Key reactions of **6-mercaptopurine-4(1H)-one**.

Oxidation

The sulfur atom can be oxidized to form disulfide bridges between two purine molecules or can be further oxidized to sulfonic acids under stronger oxidizing conditions.^[9] This reactivity is important to consider in the context of drug metabolism and stability.

Reactions of the Pyrimidine Ring

The pyrimidine ring itself can undergo various reactions. For example, derivatives with amino groups can participate in condensation reactions with aldehydes or ketones.^[9] The presence of the nitroso group in some derivatives, such as 4-Amino-6-hydroxy-2-mercaptopurine-5-nitrosopyrimidine, enhances its biological activity by generating reactive nitrogen species.^[9]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of **6-mercaptopurine-4(1H)-one**.

- **¹H NMR Spectroscopy:** In a typical ¹H NMR spectrum (run in DMSO-d₆), one would expect to see signals corresponding to the protons on the pyrimidine ring and the N-H protons. For the related 6-Amino-4-hydroxy-2-mercaptopurine, signals are observed for the C(5)H proton

(~4.5-4.6 ppm) and the NH protons (~5.5-5.6 ppm and ~11.7 ppm for O(4)H).[10] The exact chemical shifts for **6-mercaptopyrimidin-4(1H)-one** would vary but would show characteristic peaks for the ring CH and exchangeable NH/SH protons.

- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (C4), the thione carbon (C6), and the other ring carbons. In related compounds, these signals provide clear evidence of the thione-keto tautomeric form.[11]
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching, C=O stretching (around 1650-1700 cm⁻¹), and C=S (thione) stretching vibrations. The presence of a strong C=O band further supports the dominance of the keto tautomer.

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12] **6-Mercaptopyrimidin-4(1H)-one** and its derivatives are valuable building blocks for creating new therapeutic agents.

- Adenosine Receptor Antagonists: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and identified as potent and selective A₃ adenosine receptor antagonists.[7][8] These compounds are being investigated for their potential in treating inflammatory diseases and cancer.
- Antimicrobial Agents: The unique combination of functional groups can confer significant antimicrobial and antifungal properties.[9] The thione group is known to be crucial for the biological activity of many heterocyclic compounds.
- Enzyme Inhibition: As structural mimics of endogenous purines and pyrimidines, these compounds can act as enzyme inhibitors, with potential applications in various disease areas.[9][13]

Conclusion

6-Mercaptopyrimidin-4(1H)-one is a molecule of significant chemical interest and practical utility. Its rich tautomeric chemistry, versatile reactivity centered on the nucleophilic sulfur atom, and its role as a foundational scaffold for biologically active compounds make it a focal point for

research in organic synthesis and drug discovery. A thorough understanding of its chemical properties, as outlined in this guide, is essential for harnessing its full potential in the development of novel therapeutics and chemical probes. Future research will likely continue to explore new synthetic methodologies and expand the application of this versatile pyrimidine derivative in various fields of science.

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